molecular formula C33H48Cl2N2O3 B008640 Aaceap CAS No. 110320-70-2

Aaceap

Cat. No. B008640
M. Wt: 591.6 g/mol
InChI Key: BLLAWDFADRSHFN-IYYPERTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aaceap (Advanced Automated Chemical Exchange Analysis Platform) is a powerful tool for the analysis of complex mixtures of chemicals. It is a platform that utilizes the principles of nuclear magnetic resonance (NMR) spectroscopy to provide a high-throughput analysis of complex mixtures. Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis.

Mechanism Of Action

Aaceap works by utilizing the principles of Aaceap spectroscopy. The platform consists of a series of Aaceap probes that can be used to analyze complex mixtures of chemicals. The probes are designed to be highly sensitive and provide a high-throughput analysis of the sample. The platform is automated, which allows for a rapid analysis of large sample sets.

Biochemical And Physiological Effects

Aaceap does not have any direct biochemical or physiological effects. It is a tool that is used to analyze complex mixtures of chemicals.

Advantages And Limitations For Lab Experiments

Aaceap has several advantages for lab experiments. It is a high-throughput platform that can rapidly analyze large sample sets. It is also highly sensitive and can detect low concentrations of chemicals. However, Aaceap has some limitations. It is expensive to purchase and maintain, and it requires specialized expertise to operate.

Future Directions

There are several future directions for Aaceap. One direction is to improve the sensitivity of the platform to detect even lower concentrations of chemicals. Another direction is to expand the range of chemicals that can be analyzed by Aaceap. Additionally, there is potential to integrate Aaceap with other analytical tools to provide a more comprehensive analysis of complex mixtures. Finally, there is potential to develop new applications for Aaceap in fields such as food science and forensics.
Conclusion:
Aaceap is a powerful tool for the analysis of complex mixtures of chemicals. It utilizes the principles of Aaceap spectroscopy to provide a high-throughput analysis of the sample. Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis. It has several advantages for lab experiments, including high-throughput analysis and high sensitivity. However, it also has some limitations, including its cost and the need for specialized expertise to operate. There are several future directions for Aaceap, including improving sensitivity, expanding the range of chemicals that can be analyzed, and developing new applications in fields such as food science and forensics.

Synthesis Methods

Aaceap is synthesized by utilizing the principles of Aaceap spectroscopy. The platform consists of a series of Aaceap probes that can be used to analyze complex mixtures of chemicals. The probes are designed to be highly sensitive and provide a high-throughput analysis of the sample. The platform is automated, which allows for a rapid analysis of large sample sets.

Scientific Research Applications

Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis. In drug discovery, Aaceap has been used to identify potential drug candidates by analyzing complex mixtures of chemicals. In metabolomics, Aaceap has been used to identify metabolic pathways and biomarkers. In environmental analysis, Aaceap has been used to identify pollutants and their sources.

properties

CAS RN

110320-70-2

Product Name

Aaceap

Molecular Formula

C33H48Cl2N2O3

Molecular Weight

591.6 g/mol

IUPAC Name

[(3S,5S,10S,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C33H48Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-5,7-8,24,26-30H,6,9-21H2,1-3H3,(H,36,38)/t24-,26-,27?,28?,29?,30-,32-,33-/m0/s1

InChI Key

BLLAWDFADRSHFN-IYYPERTOSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

SMILES

CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

Canonical SMILES

CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

synonyms

17-acetamido-5-androstan-3-ol-4-bis(2-chloroethyl)aminophenylacetate
AACEAP

Origin of Product

United States

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